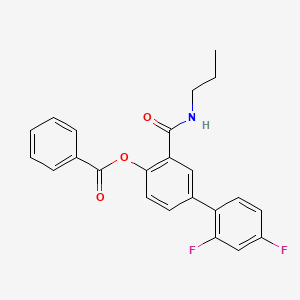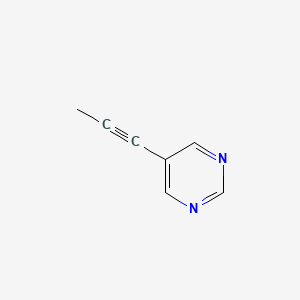
CID 50932579
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium telluride (In2Te3) is an inorganic compound composed of indium and tellurium. It is a black solid that exhibits properties of both metals and salts, making it an intermetallic compound.
準備方法
Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through various methods. One conventional route involves heating indium and tellurium elements in a sealed tube: [ 3Te + 2In \rightarrow In2Te3 ] Another method is the solvothermal approach, which involves reacting indium nitrate (In(NO3)3) and sodium tellurite (Na2TeO3) in a mixed solvent of ethylenediamine and ethylene glycol at 200°C for 24 hours .
Industrial Production Methods: Industrial production of indium telluride typically involves the direct fusion of stoichiometric mixtures of indium and tellurium. This method is preferred for obtaining larger single crystals .
化学反応の分析
Types of Reactions: Indium telluride undergoes various chemical reactions, including:
Oxidation: Reacts with strong acids to produce hydrogen telluride.
Reduction: Can be reduced to elemental indium and tellurium under specific conditions.
Substitution: Can participate in substitution reactions with other chalcogenides.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid (HCl) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) can be employed.
Substitution: Other chalcogenides like selenium (Se) can be used in substitution reactions.
Major Products:
Oxidation: Hydrogen telluride (H2Te).
Reduction: Elemental indium (In) and tellurium (Te).
Substitution: Indium selenide (In2Se3) when selenium is used.
科学的研究の応用
Indium telluride has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other semiconductor materials.
Medicine: Investigated for use in medical imaging and diagnostic devices.
Industry: Utilized in the production of thermoelectric devices, photovoltaic cells, and electronic components
作用機序
Indium telluride exerts its effects primarily through its semiconductor properties. It has a narrow bandgap, which allows it to efficiently convert thermal energy into electrical energy and vice versa. The molecular targets and pathways involved include the conduction and valence bands of the semiconductor material, which facilitate the movement of electrons and holes .
類似化合物との比較
- Indium selenide (In2Se3)
- Cadmium telluride (CdTe)
- Gallium telluride (Ga2Te3)
Comparison: Indium telluride is unique due to its combination of metal-like and salt-like properties, making it an effective semiconductor. Compared to indium selenide, indium telluride has a smaller bandgap, which enhances its thermoelectric efficiency. Cadmium telluride, on the other hand, is more commonly used in photovoltaic applications due to its stability and efficiency .
Indium telluride stands out for its potential in advanced technological applications, particularly in the fields of thermoelectrics and photovoltaics.
特性
分子式 |
In2Te3 |
|---|---|
分子量 |
612.4 g/mol |
InChI |
InChI=1S/2In.3Te |
InChIキー |
TWZRXWXUSGBTAD-UHFFFAOYSA-N |
正規SMILES |
[In]=[Te].[In]=[Te].[Te] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)






![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)

![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)
